Cas no 91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate)

Tert-butyl 4-carbamoylpiperidine-1-carboxylate structure
91419-48-6 structure
Product Name:Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Número CAS:91419-48-6
MF:C11H20N2O3
Megavatios:228.288103103638
MDL:MFCD02180953
CID:61510
PubChem ID:253659758
Update Time:2024-10-26

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 1-N-Boc-Piperidine-4-carboxamide
    • 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-, 1,1-dimethylethyl ester
    • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide
    • 1-Boc-Piperidine-4-Carboxamide
    • 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXAMIDE
    • N-Boc-4-Piperidinecarboxamide
    • tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate
    • TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE
    • tert-butyl 4-carbamoylpiperidine-1-carboxylate
    • 1-Boc-4-piperidinecarboxamide
    • tert-Butyl 4-Carbamoyl-1-piperidinecarboxylate
    • 4-Carbamoyl-1-piperidinecarboxylic Acid tert-Butyl Ester
    • tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1-carboxylate
    • N-BOC-4-Piperidine Carboxamide
    • 1-N-Boc-4-piperidinecarboxamide
    • 1-N-Boc-Isonipecotamide
    • 4-CARBAMOYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1-tert-butoxycarbonylpiperidine-4-carboxamide
    • 1-
    • 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperidinecarboxylate (ACI)
    • 1-tert-Butoxycarbonylpiperidyl-4-carboxamide
    • 1-tert-Butyloxycarbonyl piperidine-4-carboxylic acid amide
    • N-tert-Butoxycarbonylpiperidine-4-carboxamide
    • AKOS001788038
    • CCG-48829
    • AC-7692
    • SR-01000095674-1
    • SR-01000095674
    • SMR000093928
    • SCHEMBL557431
    • AB11456
    • tert-Butyl 4-(aminocarbonyl)-1-piperidinecarboxylate
    • MLS000116974
    • IDI1_018902
    • J-503656
    • 91419-48-6
    • 4-carbamoylpiperidine-1-carboxylic acid tert-butyl ester
    • F6660-4738
    • TL 00951
    • SR-01000095674-3
    • Z101185912
    • SY050821
    • 4-CARBAMOYLPIPERIDINE, N1-BOC PROTECTED
    • DTXSID80370854
    • Maybridge3_007515
    • HMS2245F06
    • DB-013747
    • CHEMBL1443143
    • tert-butyl-4-carbamoylpiperidine-1-carboxylate
    • HMS1452H15
    • TERT-BUTYL 4-(AMINOCARBONYL)PIPERIDINE-1-CARBOXYLATE
    • YHFUWPUJUMZXBD-UHFFFAOYSA-N
    • B3892
    • EN300-56514
    • Oprea1_340979
    • N-BOC-4-Pieridinecarboxamide
    • CS-W007674
    • MFCD02180953
    • PS-6022
    • STL185456
    • Tert-butyl 4-carbamoylpiperidine-1-carboxylate
    • MDL: MFCD02180953
    • Renchi: 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
    • Clave inchi: YHFUWPUJUMZXBD-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCC(C(N)=O)CC1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 228.14700
  • Masa isotópica única: 228.147
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 275
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.5
  • Superficie del Polo topológico: 72.6

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.123
  • Punto de fusión: 164.0 to 168.0 deg-C
  • Punto de ebullición: 384.4°Cat760mmHg
  • Punto de inflamación: 186.3°C
  • índice de refracción: 1.498
  • PSA: 72.63000
  • Logp: 1.75700

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Información de Seguridad

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl 4-carbamoylpiperidine-1-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0363-25g
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
91419-48-6 96%
25g
720.84CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0363-100g
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
91419-48-6 96%
100g
2018.34CNY 2021-05-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3892-5G
1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide
91419-48-6 >97.0%(GC)(N)
5g
¥230.00 2024-04-15
Fluorochem
048626-5g
1-N-Boc-Isonipecotamide
91419-48-6 95%
5g
£14.00 2022-03-01
Fluorochem
048626-10g
1-N-Boc-Isonipecotamide
91419-48-6 95%
10g
£22.00 2022-03-01
Fluorochem
048626-25g
1-N-Boc-Isonipecotamide
91419-48-6 95%
25g
£50.00 2022-03-01
Fluorochem
048626-500g
1-N-Boc-Isonipecotamide
91419-48-6 95%
500g
£835.00 2022-03-01
AstaTech
56580-25/G
1-N-BOC-ISONIPECOTAMIDE
91419-48-6 97%
25g
$85 2023-09-17
AstaTech
56580-100/G
1-N-BOC-ISONIPECOTAMIDE
91419-48-6 97%
100g
$212 2023-09-17
AstaTech
56580-500/G
1-N-BOC-ISONIPECOTAMIDE
91419-48-6 97%
500g
$POA 2023-09-17

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
Referencia
Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E
Keita, Massaba; et al, Synthesis, 2015, 47(23), 3758-3766

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ;  16 h, 60 °C
Referencia
Conversion of aldoximes into nitriles and amides under mild conditions
Tambara, Koujiro; et al, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride ,  Sulfuric acid magnesium salt (1:1) Solvents: Methanol ;  2 h, rt
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ;  16 h, 60 °C
Referencia
Conversion of aldoximes into nitriles and amides under mild conditions
Tambara, Koujiro; et al, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate ,  Ammonia
Referencia
Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives
Itani, Hiromichi; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Ammonium carbonate ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Acetonitrile ;  8 h, rt
Referencia
General Ser/Thr Kinases Pharmacophore Approach for Selective Kinase Inhibitors Search as Exemplified by Design of Potent and Selective Aurora A Inhibitors
Vasilevich, Natalya I.; et al, Chemical Biology & Drug Design, 2016, 88(1), 54-65

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Formamide ,  Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  24 h, rt
Referencia
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide
Jevtic, Ivana I.; et al, Synthesis, 2016, 48(10), 1550-1560

Métodos de producción 7

Condiciones de reacción
Referencia
Tetrazole analogs of GABA-mimetic agents
Schlewer, Gilbert; et al, European Journal of Medicinal Chemistry, 1984, 19(2), 181-6

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate ,  Ammonia
Referencia
Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives
Itani, Hiromichi; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine ,  Ammonium chloride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  6 h, rt
Referencia
Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses
Ching, Kuan-Chieh; et al, Journal of Medicinal Chemistry, 2015, 58(23), 9196-9213

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Raw materials

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preparation Products

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Número de pedido:A10870
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 19:28
Precio ($):211.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:91419-48-6)N-Boc-哌啶-4-甲酰胺
Número de pedido:LE26659575
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:57
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
A10870
Pureza:99%
Cantidad:500g
Precio ($):211.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91419-48-6)N-Boc-哌啶-4-甲酰胺
LE26659575
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe